

Solubility and stability of Enfumation in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enfumafungin	
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Enfumation: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfumafungin, a triterpene glycoside, is a potent antifungal agent that inhibits the synthesis of (1,3)-β-D-glucan, an essential component of the fungal cell wall.[1][2][3] Its development as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **Enfumafungin**, outlines detailed experimental protocols for its characterization, and addresses key considerations for its handling and storage.

Physicochemical Properties

Enfumafungin is a complex molecule with the following key properties:



Property	Value	Source
Molecular Formula	С38Н60О12	[2][4]
Molecular Weight	708.88 g/mol	[2][4]
Appearance	White amorphous powder	[5]
Class	Triterpene Glycoside	[1][4]

Solubility Profile

The solubility of **Enfumatingin** is a critical parameter for its formulation, particularly for parenteral and potential oral dosage forms.

Qualitative Solubility

Based on available data, **Enfumafungin** exhibits the following general solubility characteristics:

- Soluble in: Dimethyl sulfoxide (DMSO)[2]
- Slightly soluble in: Lower alcohols (e.g., methanol, ethanol), chloroform[5]
- Hardly soluble in: Water and other organic solvents[5]

Quantitative Solubility Data

Quantitative solubility data for **Enfumafungin** in various solvents are limited in publicly available literature. The following table summarizes the known values.



Solvent/Syste m	Temperature	Concentration	Method	Source
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL (141.07 mM)	Not Specified	[2]
10% DMSO in 90% Corn Oil	Not Specified	≥ 2.5 mg/mL (≥ 3.53 mM)	Not Specified	[2]
10% DMSO in 90% (20% SBE- β-CD in saline)	Not Specified	≥ 2.5 mg/mL (≥ 3.53 mM)	Not Specified	[2]

Note: The solubility in co-solvent systems is often determined for the purpose of in vivo studies and may not represent the thermodynamic solubility of the compound in a single solvent.

pH-Dependent Solubility

The influence of pH on the aqueous solubility of **Enfumafungin** has not been extensively reported. However, as a triterpene glycoside, its solubility is expected to be pH-dependent.[6] A systematic study to determine the pH-solubility profile is crucial for the development of oral and injectable formulations.

Stability Profile

The stability of **Enfumafungin** is paramount to ensure its quality, safety, and efficacy over its shelf life.

Solid-State Stability

Enfumafungin in its solid, powdered form exhibits good stability under recommended storage conditions.

Storage Condition	Duration	Stability	Source
-20°C	3 years	Stable	[2]
4°C	2 years	Stable	[2]



Solution Stability

The stability of **Enfumafungin** in solution is dependent on the solvent and storage temperature.

Solvent	Storage Condition	Duration	Stability	Source
Not Specified	-80°C	6 months	Stable	[1]
Not Specified	-20°C	1 month	Stable	[1]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. While specific forced degradation data for **Enfumafungin** is not publicly available, such studies should be conducted according to ICH guidelines, exposing the drug substance to stress conditions such as:

- Acidic hydrolysis (e.g., 0.1 N HCl)
- Basic hydrolysis (e.g., 0.1 N NaOH)
- Oxidation (e.g., 3% H₂O₂)
- Thermal stress (e.g., 60°C)
- Photostability (e.g., exposure to UV and visible light)

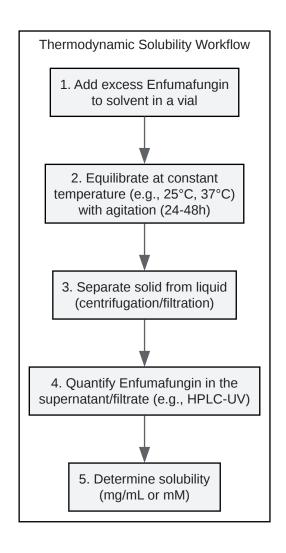
Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of **Enfumations**.

Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.





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Thermodynamic Solubility Workflow

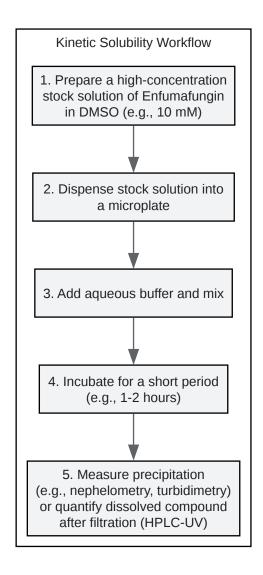
Protocol:

- Preparation: Add an excess amount of **Enfumafungin** solid to a known volume of the test solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 μm PVDF).



- Quantification: Aspirate an aliquot of the clear supernatant or filtrate, dilute appropriately, and quantify the concentration of **Enfumafungin** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The solubility is reported as the mean concentration from replicate experiments.

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.



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Kinetic Solubility Workflow

Protocol:

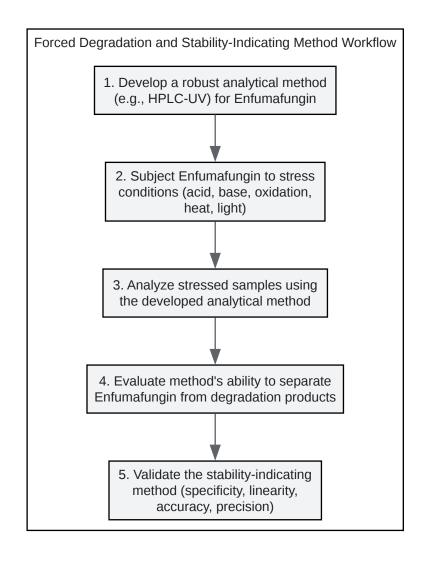


- Stock Solution: Prepare a concentrated stock solution of Enfumafungin in DMSO (e.g., 10 mM).
- Sample Preparation: Dispense the DMSO stock solution into a 96-well microplate.
- Dilution: Add the desired aqueous buffer to each well and mix to achieve the final test concentrations.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
- Measurement: Determine the solubility by either:
 - Nephelometry/Turbidimetry: Measure the light scattering or turbidity caused by precipitated compound.
 - Filtration and Quantification: Filter the samples and quantify the concentration of the dissolved Enfumafungin in the filtrate using HPLC-UV.

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is crucial for accurately measuring the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products. HPLC is the most common technique for this purpose.





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Forced Degradation and Stability-Indicating Method Workflow

Protocol:

- Method Development: Develop a robust HPLC method capable of separating Enfumafungin
 from its potential impurities and degradation products. A reverse-phase C18 column with a
 mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g.,
 acetonitrile or methanol) is a common starting point. Detection is typically performed using a
 UV detector at a wavelength where Enfumafungin has significant absorbance.
- · Forced Degradation:

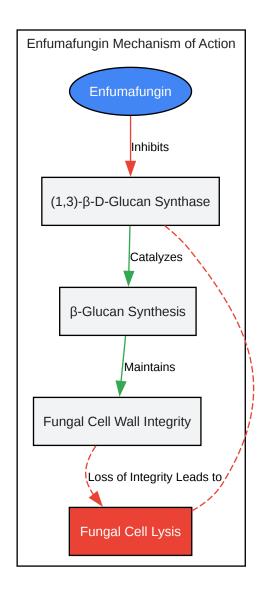


- Acid/Base Hydrolysis: Treat a solution of Enfumafungin with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
- Oxidation: Treat a solution of Enfumafungin with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose solid Enfumafungin and a solution of Enfumafungin to elevated temperatures (e.g., 60°C, 80°C).
- Photodegradation: Expose solid Enfumafungin and a solution of Enfumafungin to light as per ICH Q1B guidelines.
- Analysis: Analyze the stressed samples using the developed HPLC method.
- Method Validation: Validate the stability-indicating method according to ICH Q2(R1)
 guidelines, ensuring specificity (peak purity analysis using a photodiode array detector),
 linearity, accuracy, precision, and robustness.

Mechanism of Action and Biological Pathways

While signaling pathways are not directly related to the physicochemical properties of solubility and stability, it is important for the target audience to understand **Enfumafungin**'s mechanism of action. **Enfumafungin** is a non-competitive inhibitor of the enzyme (1,3)- β -D-glucan synthase.[1][3] This enzyme is responsible for the synthesis of β -glucan, a critical polysaccharide component of the fungal cell wall.[3][7] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[7]





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Enfumafungin's Inhibitory Action on the Fungal Cell Wall Synthesis Pathway

Conclusion and Recommendations

The available data on the solubility and stability of **Enfumafungin** provide a foundational understanding for its pharmaceutical development. However, significant data gaps exist, particularly regarding its quantitative solubility in a broader range of pharmaceutically relevant solvents and its pH-solubility profile. Furthermore, detailed results from forced degradation studies are needed to fully characterize its stability.

It is strongly recommended that comprehensive studies be undertaken to:



- Determine the thermodynamic solubility of Enfumafungin in a variety of organic and aqueous solvents at different temperatures.
- Establish a detailed pH-solubility profile to guide the formulation of pH-dependent dosage forms.
- Conduct thorough forced degradation studies according to ICH guidelines to identify degradation products and pathways.
- Develop and validate a robust, stability-indicating analytical method for the accurate quantification of **Enfumatingin** and its degradation products.

By systematically generating this critical data, researchers and drug development professionals can effectively advance the formulation and commercialization of **Enfumafungin** as a valuable antifungal therapeutic.

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- To cite this document: BenchChem. [Solubility and stability of Enfumation in different solvents]. BenchChem, [2025]. [Online PDF]. Available at:



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